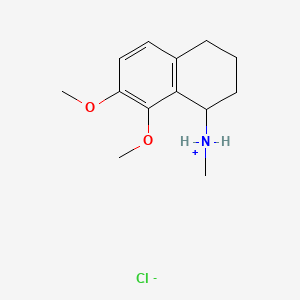

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride

Beschreibung

This compound is a tetrahydro-naphthylamine derivative featuring a partially hydrogenated naphthalene ring system. Key structural attributes include:

- Methoxy groups at positions 7 and 8, which enhance electron density and influence receptor-binding properties.

- An N-methyl group on the amine, increasing hydrophobicity and altering basicity.

- A hydrochloride salt form, improving solubility in polar solvents.

Molecular Formula: Presumed to be C₁₃H₁₈ClNO₂ (based on substitution patterns of analogous compounds) . Applications: Likely explored in pharmaceutical research due to structural similarities to bioactive tetrahydro-naphthylamine derivatives, such as serotonin receptor ligands or enzyme inhibitors .

Eigenschaften

CAS-Nummer |

64037-81-6 |

|---|---|

Molekularformel |

C13H20ClNO2 |

Molekulargewicht |

257.75 g/mol |

IUPAC-Name |

(7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-14-10-6-4-5-9-7-8-11(15-2)13(16-3)12(9)10;/h7-8,10,14H,4-6H2,1-3H3;1H |

InChI-Schlüssel |

DDJMLVIOLRJHQU-UHFFFAOYSA-N |

Kanonische SMILES |

C[NH2+]C1CCCC2=C1C(=C(C=C2)OC)OC.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction using iron and hydrochloric acid to yield 1-naphthylamine.

Tetrahydro Modification: The naphthylamine is then subjected to hydrogenation under high pressure and temperature to introduce the tetrahydro modifications.

N-Methylation: The final step involves N-methylation using formaldehyde and formic acid or other methylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can yield tetrahydro derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Tetrahydro derivatives.

Substitution: Halogenated or nitrated naphthylamine.

Wissenschaftliche Forschungsanwendungen

1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for various complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-7,8-dimethoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and related derivatives:

Key Comparative Insights :

Substitution Patterns: Methoxy Position: The 7,8-dimethoxy configuration in the target compound may enhance binding to serotonin or dopamine receptors compared to single-methoxy derivatives (e.g., 8-methoxy in or 5-methoxy in ). N-Alkylation: N-methylation (target compound) balances solubility and lipophilicity, whereas N,N-dimethylation () reduces polarity, favoring industrial applications over biological use.

Biological Activity :

- The target compound’s dimethoxy groups resemble those in 8-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride , which is studied for receptor affinity . However, the N-propyl group in the latter may prolong metabolic half-life compared to the N-methyl group.

- 5-Benzyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride demonstrates that bulky substituents (e.g., benzyloxy) can increase toxicity, highlighting the importance of substitution selectivity.

Synthetic Routes :

- The target compound’s synthesis likely involves methoxy introduction via electrophilic substitution followed by N-methylation using methyl iodide or reductive amination .

- Contrast with N-ethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride , which uses ethyl bromide for alkylation, requiring harsher conditions.

Toxicity and Safety: N-methylation generally reduces toxicity compared to primary amines (e.g., 1-naphthylamine, a known carcinogen ). However, halogenated derivatives (e.g., 8-chloro in ) pose higher risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.